molecular formula C21H21N3O3S B2761158 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 941992-26-3

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2761158
M. Wt: 395.48
InChI Key: WXYDXKIROGZXIH-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

Research has led to the discovery and optimization of novel pyridazin-3-one derivatives, showing potential in the treatment of attentional and cognitive disorders due to their high affinity and selectivity for histamine H3 receptors. These compounds exhibit ideal pharmaceutical properties for CNS drugs, highlighting their significance in medicinal chemistry (R. Hudkins et al., 2011).

Antimicrobial and Antioxidant Applications

Studies have synthesized novel pyridine and fused pyridine derivatives, demonstrating moderate to good antimicrobial and antioxidant activities. These findings indicate the compound's derivatives as potential candidates for developing new antimicrobial agents (E. M. Flefel et al., 2018).

Anticancer and Antitumor Potentials

The synthesis of new heterocyclic compounds, including pyrimidinones and oxazinones, has been explored for their anticancer activities. Some of these synthesized compounds have shown satisfactory activity against a panel of human tumor cell lines, suggesting their use in developing new anticancer therapies (S. Shaker et al., 2016).

Insecticidal Effects

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal effects against the cotton leafworm, Spodoptera littoralis. This research opens new avenues for developing environmentally friendly insecticides (A. Fadda et al., 2017).

Solubility and Drug Formulation

The solubility and thermodynamics of related pyridazinone derivatives have been studied in various solvents at different temperatures. These studies are crucial for improving the formulation and bioavailability of pharmaceutical compounds, addressing the challenges of poor aqueous solubility and toxicity (M. Imran et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available sources12.


properties

IUPAC Name

2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-5-4-6-15(11-14)22-20(25)13-28-21-10-8-18(23-24-21)17-12-16(26-2)7-9-19(17)27-3/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYDXKIROGZXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(m-tolyl)acetamide

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